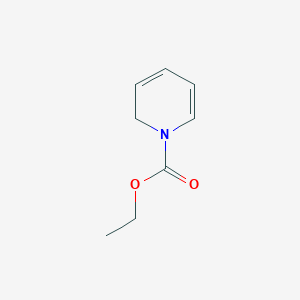
Ethyl pyridine-1(2H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl pyridine-1(2H)-carboxylate is an organic compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of an ethyl ester group attached to the pyridine ring, which imparts unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl pyridine-1(2H)-carboxylate can be synthesized through various methods. One common approach involves the esterification of pyridine-1(2H)-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. Catalysts like sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
化学反应分析
Types of Reactions: Ethyl pyridine-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-1(2H)-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Pyridine-1(2H)-carboxylic acid.
Reduction: Pyridine-1(2H)-methanol.
Substitution: Halogenated pyridine derivatives.
科学研究应用
Ethyl pyridine-1(2H)-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyridine derivatives.
Biology: The compound is used in the study of enzyme interactions and as a ligand in coordination chemistry.
Medicine: Pyridine derivatives, including this compound, are explored for their potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of ethyl pyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to enzymes or receptors and modulating their activity. The compound’s ester group can undergo hydrolysis, releasing pyridine-1(2H)-carboxylic acid, which may further interact with cellular pathways.
相似化合物的比较
Ethyl pyridine-1(2H)-carboxylate can be compared with other pyridine derivatives, such as:
Mthis compound: Similar structure but with a methyl ester group.
Pyridine-1(2H)-carboxylic acid: The parent acid form without the ester group.
Ethyl nicotinate: Another ester derivative with a different substitution pattern on the pyridine ring.
Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
属性
CAS 编号 |
57956-33-9 |
|---|---|
分子式 |
C8H11NO2 |
分子量 |
153.18 g/mol |
IUPAC 名称 |
ethyl 2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-2-11-8(10)9-6-4-3-5-7-9/h3-6H,2,7H2,1H3 |
InChI 键 |
QQJYBYUSURJAFG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N1CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinecarbothioamide](/img/structure/B13976579.png)


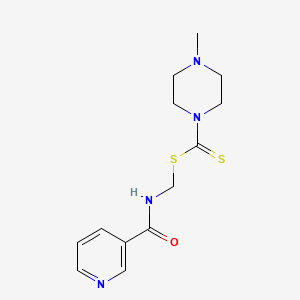

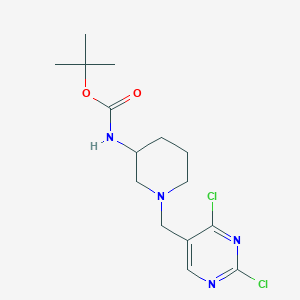
![4-Hydroxy-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13976605.png)
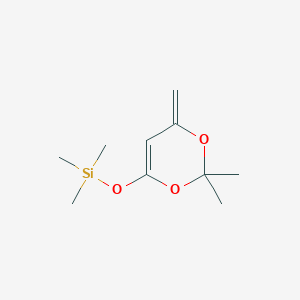
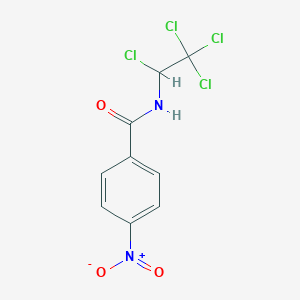

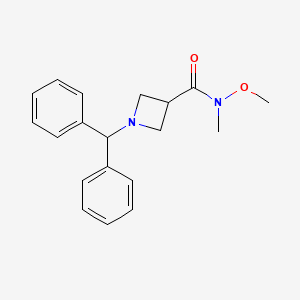
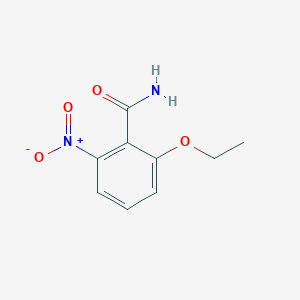
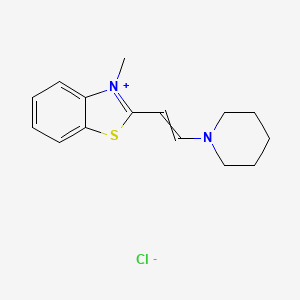
![Pyrimido[5,4-F][1,4]oxazepine](/img/structure/B13976656.png)
